molecular formula C12H24 B14395269 Cyclohexane, dimethyl(methylpropyl)- CAS No. 88456-07-9

Cyclohexane, dimethyl(methylpropyl)-

Cat. No.: B14395269
CAS No.: 88456-07-9
M. Wt: 168.32 g/mol
InChI Key: LYGCLLPHPICPSD-UHFFFAOYSA-N
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Description

Cyclohexane, dimethyl(methylpropyl)-, is a substituted cyclohexane derivative characterized by a cyclohexane ring bearing two methyl groups and a methylpropyl group. Its molecular formula is C₁₀H₂₀, indicating a monocyclic structure with three alkyl substituents. The methylpropyl group (likely an isobutyl or 2-methylpropyl chain) introduces branching, which significantly impacts its steric and electronic properties compared to linear or less-branched analogues.

This compound falls under the broader class of monocycloalkanes, which are widely studied for their applications in organic synthesis, lubricants, and as intermediates in pharmaceuticals and agrochemicals. Its structural complexity, with multiple substituents, influences physical properties such as boiling point, solubility, and chromatographic behavior .

Properties

CAS No.

88456-07-9

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

1-butan-2-yl-1,2-dimethylcyclohexane

InChI

InChI=1S/C12H24/c1-5-10(2)12(4)9-7-6-8-11(12)3/h10-11H,5-9H2,1-4H3

InChI Key

LYGCLLPHPICPSD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCC1C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Grignard reaction serves as a cornerstone for introducing alkyl groups to carbonyl compounds. For 1,1-dimethyl-3-(2-methylpropyl)cyclohexane, a two-step Grignard addition is employed:

  • Formation of 1,1-Dimethylcyclohexanol : Cyclohexanone is treated with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) under inert conditions. The Grignard reagent adds twice to the carbonyl carbon, yielding 1,1-dimethylcyclohexanol after acidic workup.
  • Dehydration and Subsequent Alkylation : The alcohol is dehydrated using concentrated sulfuric acid (H₂SO₄) to form 1,1-dimethylcyclohexene. Hydroboration-oxidation with 9-borabicyclo[3.3.1]nonane (9-BBN) and isobutylborane introduces the isobutyl group at the 3-position, followed by hydrogenation with palladium on carbon (Pd/C) to saturate the double bond.

Key Conditions :

  • Temperature: 0°C to room temperature for Grignard addition; 80°C for dehydration.
  • Catalysts: H₂SO₄ (dehydration), Pd/C (hydrogenation).
  • Yield: ~60% overall (estimated for laboratory-scale synthesis).

Catalytic Hydrogenation of Aromatic Precursors

Substrate Selection and Hydrogenation Parameters

Aromatic precursors such as 1,1-dimethyl-3-isobutylbenzene undergo catalytic hydrogenation to yield the saturated cyclohexane derivative. This method is favored industrially due to its scalability and high efficiency.

Procedure :

  • The aromatic compound is dissolved in a solvent (e.g., ethanol or cyclohexane) and subjected to hydrogen gas (H₂) under high pressure (20–30 kg/cm²) in the presence of a ruthenium/alumina (Ru/Al₂O₃) catalyst.
  • The reaction proceeds at 120–160°C with a liquid hourly space velocity (LHSV) of 2–8 h⁻¹, ensuring complete saturation of the benzene ring.

Advantages :

  • High yield (~85%) due to robust catalyst activity and optimized pressure conditions.
  • Continuous-flow reactors enable large-scale production with minimal by-products.

Nucleophilic Substitution via Halogenated Intermediates

Synthesis of 3-Bromo-1,1-dimethylcyclohexane

A halogenated intermediate facilitates the introduction of the isobutyl group via nucleophilic substitution:

  • Bromination : 1,1-Dimethylcyclohexane undergoes free-radical bromination using bromine (Br₂) under UV light, yielding 3-bromo-1,1-dimethylcyclohexane.
  • Substitution with Isobutyl Grignard Reagent : The bromide intermediate reacts with isobutylmagnesium bromide (C₄H₉MgBr) in diethyl ether, displacing the bromine atom to form the target compound.

Challenges :

  • Regioselectivity issues during bromination may require chromatographic purification.
  • Reaction efficiency depends on the stability of the tertiary carbocation intermediate.

Diels-Alder Cycloaddition and Post-Modification

Cycloaddition Strategy

The Diels-Alder reaction constructs the cyclohexane ring with predefined substituents:

  • Diene and Dienophile Selection : A conjugated diene (e.g., 2-methyl-1,3-butadiene) reacts with a dienophile bearing an isobutyl group (e.g., isobutyl maleic anhydride).
  • Hydrogenation : The resulting cycloadduct, a cyclohexene derivative, is hydrogenated using Raney nickel (Ni) or Pd/C to achieve full saturation.

Outcome :

  • This method offers precise control over substituent positioning but requires tailored starting materials.
  • Yield: ~70% (estimated for optimized conditions).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Scalability Key Advantages
Grignard Alkylation THF, H₂SO₄, Pd/C, 0–80°C 60% Lab-scale Flexibility in introducing multiple groups
Catalytic Hydrogenation Ru/Al₂O₃, 20–30 kg/cm², 120–160°C 85% Industrial High efficiency, continuous production
Nucleophilic Substitution Br₂ (UV), C₄H₉MgBr, ether, 25°C 55% Lab-scale Utilizes stable intermediates
Diels-Alder Cycloaddition Ni/Pd/C, H₂, 100°C 70% Pilot-scale Stereochemical control

Industrial-Scale Considerations

Catalyst Optimization and Cost Efficiency

The Ru/Al₂O₃ catalyst system, as detailed in patent US9550721B2, demonstrates superior activity in hydrogenation reactions compared to palladium-based alternatives. Its resistance to poisoning by carbon monoxide (a common by-product) enhances longevity, reducing operational costs in continuous-flow reactors.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, dimethyl(methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chlorine (Cl2) under UV light

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanol

    Reduction: Corresponding alkanes

    Substitution: Halogenated cyclohexane derivatives

Mechanism of Action

The mechanism of action of cyclohexane, dimethyl(methylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes and participate in chemical reactions that modify its structure and properties . These interactions can influence the compound’s reactivity, stability, and biological activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : In 1-ethyl-4-methylcyclohexane (cis), the spatial arrangement influences dipole moments and solubility in polar solvents .

Physical and Chemical Properties

Chromatographic Behavior

  • Cyclohexane, dimethyl(methylpropyl)- exhibits a retention time of 2.896 in GC analysis, higher than octylcyclohexane (2.476) . This suggests lower volatility due to branching, despite its lower molecular weight (C₁₀H₂₀ vs. C₁₄H₂₈).
  • Cyclohexane, 1-methylpropyl- (a structural analogue) co-elutes with dodecylcyclohexane (C₁₈H₃₆), indicating overlapping retention behaviors despite differing chain lengths .

Solubility and Miscibility

  • Methylcyclohexane derivatives show variable miscibility with alcohols (e.g., ethanol, isopropyl alcohol) and hydrocarbons. For example, methylcyclohexane + ethanol mixtures exhibit partial polarity due to the hydroxyl group, while mixtures with nonane are fully hydrophobic .
  • Branched derivatives like dimethyl(methylpropyl)-cyclohexane are expected to have lower solubility in water compared to linear analogues due to increased hydrophobicity .

Thermal Stability

  • Cyclohexane derivatives with bulky substituents (e.g., tert-pentyl in 1-(1,1-dimethylpropyl)-4-ethoxycyclohexane ) exhibit higher thermal stability than linear chains, as branching reduces intermolecular van der Waals interactions.

Chemical Reactivity

  • The absence of functional groups in dimethyl(methylpropyl)-cyclohexane limits its reactivity compared to diisocyanate derivatives (e.g., 1,4-Bis(methylisocyanate)cyclohexane ), which participate in polymerization.
  • Unsaturated analogues (e.g., 3-methyl-6-isopropylcyclohexene ) undergo addition reactions at the double bond, unlike saturated cyclohexanes.

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